molecular formula C19H19Cl2NO3 B5528921 4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B5528921
M. Wt: 380.3 g/mol
InChI Key: ZHZWSEIARWSIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a dichlorophenyl group and diethoxy substituents on the tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of 2,3-dichlorophenyl-piperazine with various intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the reaction of 2,3-dichlorophenyl-piperazine with suitable reagents, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions include various substituted quinolinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-DICHLOROPHENYL)-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It acts as a partial agonist at serotonin receptors and dopamine receptors, which contributes to its antipsychotic effects . The compound’s binding affinity to these receptors modulates neurotransmitter activity, leading to its therapeutic effects.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO3/c1-3-24-16-8-13-12(11-6-5-7-14(20)19(11)21)9-18(23)22-15(13)10-17(16)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWSEIARWSIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C(=CC=C3)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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